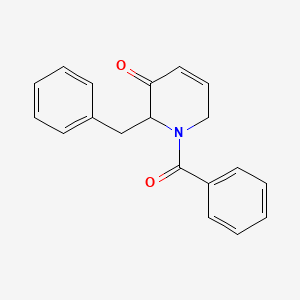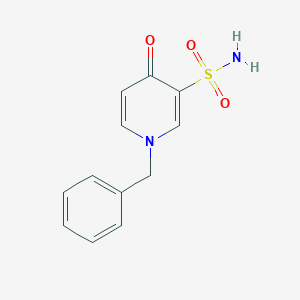![molecular formula C14H10BrN3 B10840295 2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)
2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine: is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids .
Suzuki–Miyaura Coupling Reaction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., DMF).
Conditions: The reaction mixture is heated under reflux with the nucleophile and base until the substitution is complete.
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., KMnO4, H2O2), solvent (e.g., water, acetic acid).
Conditions: The reaction mixture is stirred at room temperature or heated, depending on the oxidizing agent used.
-
Reduction Reactions
Reagents: Reducing agents (e.g., NaBH4, LiAlH4), solvent (e.g., ethanol, THF).
Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reducing agent used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and fused ring systems.
Scientific Research Applications
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Research: It is used in the study of various biological pathways and molecular targets, including protein kinases and receptors.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, including tyrosine kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin . These interactions lead to the modulation of cellular signaling pathways, resulting in the inhibition of cell proliferation, induction of apoptosis, and other biological effects.
Comparison with Similar Compounds
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrido[2,3-d]pyrimidine ring.
Pyrido[3’,2’4,5]thieno[3,2-b]pyridines: These compounds have a fused thieno ring system and exhibit similar biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds contain a triazolo ring fused to the pyrido[2,3-d]pyrimidine core and are studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H10BrN3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H10BrN3/c1-9-5-6-11-8-16-13(18-14(11)17-9)10-3-2-4-12(15)7-10/h2-8H,1H3 |
InChI Key |
QTHPZWOJWWROSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NC=C2C=C1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



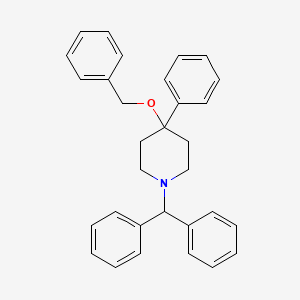
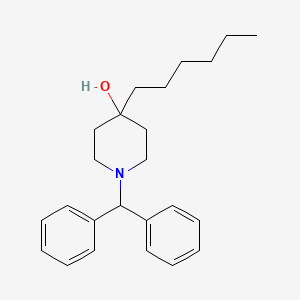
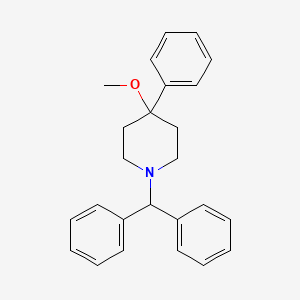
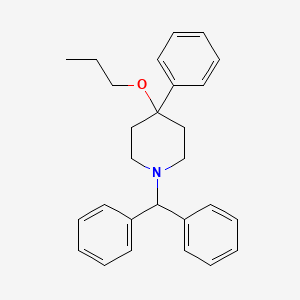
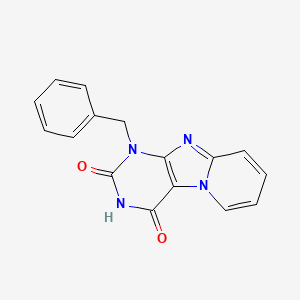
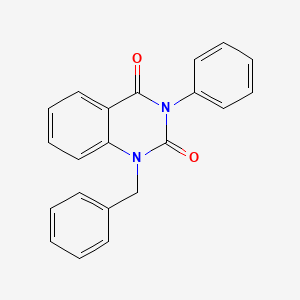
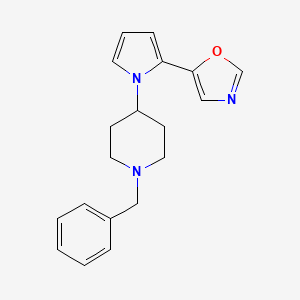
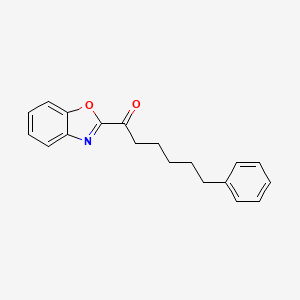
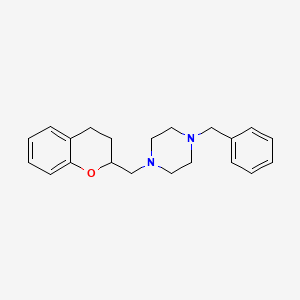
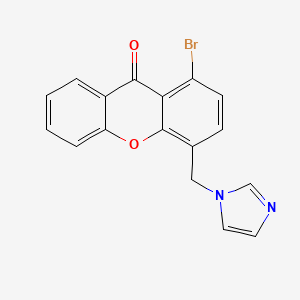
![2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840272.png)
